2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde
Overview
Description
The compound “2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a type of chemical structure found in a variety of pharmaceuticals and recreational drugs . The benzylpiperazine moiety is attached to a fluorobenzaldehyde group, which is a type of aromatic aldehyde with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzylpiperazine moiety and a fluorobenzaldehyde group. The benzylpiperazine moiety consists of a piperazine ring (a six-membered ring with two nitrogen atoms) attached to a benzyl group (a benzene ring attached to a CH2 group). The fluorobenzaldehyde group consists of a benzene ring with a fluorine atom and an aldehyde group (-CHO) attached .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The piperazine ring can also participate in various reactions, particularly if one of the nitrogen atoms is not substituted .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group and the basic piperazine ring could impact its solubility in different solvents. The fluorine atom could also influence its chemical stability and reactivity .Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthesis of Heterocycles : Compounds related to 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde have been utilized in the synthesis of various heterocyclic compounds, demonstrating their utility as intermediates in organic chemistry. For example, the reaction of 2-fluorobenzaldehyde with pipecolic acid under specific conditions forms benzylidene-oxaindolizidines, which are precursors to several heterocyclic compounds (Möhrle, Mehrens, & Tot, 2003).
Synthesis of Anticancer Agents : The Claisen-Schmidt condensation of 4-(aryl)-aminobenzaldehyde and 2-hydroxyacetophenone led to the creation of heterocyclic chalcone derivatives, which have shown potential as anticancer agents in vitro, particularly against MCF-7 (breast cancer) cells (Fegade & Jadhav, 2022).
Material Science and Environmental Applications
- Adsorption of Carbon Dioxide : Fluorinated compounds, including those derived from 4-fluorobenzaldehyde, have been used to create microporous polyaminal networks for carbon dioxide adsorption, showcasing their potential in environmental applications and material science (Li, Zhang, & Wang, 2016).
Pharmaceutical Development
- Antimicrobial Agents : Compounds synthesized from fluorobenzaldehyde derivatives have demonstrated significant antimicrobial activity, indicating their potential in developing new antimicrobial agents. This includes the synthesis and testing of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds (Mandala et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific biological activity. Many benzylpiperazine derivatives have psychoactive effects and can be potentially harmful if misused . Additionally, the compound could potentially be hazardous to handle due to the reactivity of the aldehyde group.
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-7-4-8-18(16(17)14-22)21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQUOAVDCIQLCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571033 | |
Record name | 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |
CAS RN |
159944-64-6 | |
Record name | 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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